molecular formula C8H11NO3 B1490574 4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 1268091-73-1

4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B1490574
CAS No.: 1268091-73-1
M. Wt: 169.18 g/mol
InChI Key: VTWAJTGRBAZVFC-UHFFFAOYSA-N
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Description

4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This oxazole derivative features a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules. The oxazole scaffold is a prominent heterocyclic system in drug discovery due to its presence in a wide range of biologically active compounds . Researchers value this core structure for its role as a key intermediate in the exploration of new chemical entities. Oxazole-based compounds have demonstrated a broad spectrum of potential pharmacological activities in scientific research, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific substitution pattern on the oxazole ring, including the 4-methyl and 2-isopropyl (propan-2-yl) groups in this compound, is a critical factor in delineating these biological activities and optimizing the pharmacokinetic profile of resultant lead molecules . The carboxylic acid moiety allows for further synthetic modification, enabling its incorporation into amides, esters, and other derivatives to create targeted libraries for biological screening. This product is intended for laboratory research use only and is not approved for use in humans or animals for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4(2)7-9-5(3)6(12-7)8(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWAJTGRBAZVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268091-73-1
Record name 4-methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
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Biological Activity

4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid (CAS Number: 77356-07-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H11NO3C_8H_{11}NO_3. The compound features an oxazole ring, which is known for its diverse biological activities. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For example, one common method includes the reaction of 4-methyl-2-propan-2-yl-1,3-oxazole with various coupling agents .

Antimicrobial Properties

Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial activity. A review highlighted that various oxazole derivatives, including 4-Methyl-2-(propan-2-yl)-1,3-oxazole derivatives, demonstrated effective inhibition against several pathogenic microorganisms. For instance:

CompoundMIC (µg/ml) against Candida species
4-Methyl derivative1.6 (C. albicans)
Reference drug (5-Fluorocytosine)3.2 (C. albicans)

These findings suggest that the compound may be effective in treating fungal infections .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been a focal point of research. Studies have shown that certain oxazole compounds can inhibit cell proliferation in various cancer cell lines. For example, in vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit enzymes involved in critical metabolic pathways or to modulate receptor activity, thereby exerting therapeutic effects against diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of 4-Methyl-2-(propan-2-yl)-1,3-oxazole derivatives:

  • Antimicrobial Studies : A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives against bacterial and fungal strains, showing promising results for 4-Methyl derivatives .
  • Anticancer Research : Another study focused on the cytotoxic effects of oxazole derivatives on breast cancer cell lines, indicating a significant reduction in cell viability at specific concentrations .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit therapeutic effects. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.

Antimicrobial Activity

Research has indicated that compounds within the oxazole family, including this acid, possess antimicrobial properties . Studies have shown that derivatives can inhibit the growth of certain bacterial strains, making them candidates for developing new antibiotics.

Anticancer Research

In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines. For instance, it has been reported to exhibit cytotoxicity against breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells, with IC50 values indicating significant efficacy:

CompoundCell LineIC50 (μM)
This CompoundMDA-MB-231 (breast)<10
This CompoundHeLa (cervical)<10
This CompoundJurkat (leukemia)>20

Organic Synthesis

The compound is utilized in various organic reactions , including cyclization and substitution reactions. It can act as a precursor for synthesizing other functionalized oxazoles or related compounds, which are valuable in pharmaceutical development.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of similar oxazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities exhibited selective cytotoxicity against Bcl-2 positive cells while sparing Bcl-2 negative cells. This selectivity highlights the potential for targeted cancer therapies using oxazole derivatives.

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of oxazole derivatives. The study found that these compounds could significantly reduce TNF-alpha levels in vitro, suggesting applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid
  • Molecular Formula: C₆H₇NO₃ (141.13 g/mol) .
  • Substituents : Methyl groups at positions 2 and 4.
  • Key Differences :
    • Smaller molecular weight due to the absence of the bulkier isopropyl group.
    • Higher solubility in polar solvents compared to the target compound, attributed to reduced steric hindrance.
    • Lower lipophilicity (logP ~0.8 vs. ~1.5 for the target compound), influencing membrane permeability .
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid
  • Molecular Formula: C₁₁H₉NO₃ (203.19 g/mol) .
  • Substituents : Phenyl group at position 2.
  • Increased rigidity and reduced conformational flexibility compared to the isopropyl-substituted compound .
4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic Acid
  • Molecular Formula: C₁₂H₉F₂NO₄ (269.21 g/mol) .
  • Substituents : Difluoromethyl at position 4, 4-methoxyphenyl at position 2.
  • Methoxyphenyl group enhances hydrophobicity and may improve blood-brain barrier penetration .

Heterocycle Modifications: Oxazole vs. Thiazole

4-Methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic Acid
  • Molecular Formula: C₈H₁₁NO₂S (185.24 g/mol) .
  • Structural Change : Oxazole oxygen replaced with sulfur (thiazole).
  • Key Differences :
    • Sulfur’s larger atomic radius and lower electronegativity increase polarizability and alter dipole moments.
    • Thiazole derivatives often exhibit stronger hydrogen-bonding capacity, influencing receptor interactions .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Bioactivity Notes
Target Compound 169.18 1.5 ~10 (Water) Moderate membrane permeability
2,4-Dimethyl-oxazole-5-carboxylic Acid 141.13 0.8 ~25 (Water) Higher solubility, lower potency
4-Methyl-2-phenyl-oxazole-5-carboxylic Acid 203.19 2.2 ~5 (Water) Enhanced receptor binding
Thiazole Analog (C₈H₁₁NO₂S) 185.24 1.8 ~8 (Water) Improved metabolic stability

Preparation Methods

Table 1: Summary of Cyclization Method Parameters

Parameter Details
Starting Material N-formylalanine ester (e.g., isopropyl ester)
Catalyst Solid acid catalyst
Reaction Type Dehydrative cyclization
Reaction Time Shorter than traditional methods (less than 10 hours)
Yield Up to ~82% in related alkoxy oxazoles
Environmental Impact Reduced waste and pollution

This method is particularly relevant because the isopropyl group (propan-2-yl) is among the alkyl groups compatible with the process. The cyclization step forms the oxazole ring with the desired substitution pattern, followed by saponification and decarboxylation steps to yield the carboxylic acid derivative.

Conventional and Green Synthetic Approaches for Oxazole Derivatives

Oxazole derivatives, including substituted oxazoles like 4-methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, have been synthesized by various classical methods. These include:

  • Robinson-Gabriel Synthesis: Cyclodehydration of acylamino keto moieties using mineral acids or polyphosphoric acid, yielding 2,5-disubstituted oxazoles with moderate yields (50-60%).
  • Fischer Oxazole Synthesis: Reaction of cyanohydrins with aromatic aldehydes under acidic conditions, involving dehydration.
  • van Leusen Synthesis: One-step reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under mild basic conditions to yield 5-substituted oxazoles.
  • Bredereck Reaction: Reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles.
  • Cycloisomerization Reactions: Using propargylic amides under mild conditions to form polysubstituted oxazoles.

While these methods are well-established, they often involve hazardous reagents, long reaction times, or lower yields for complex substitutions like isopropyl groups.

Green Synthetic Methods and Their Relevance

A comprehensive review of green synthetic methods for oxazole derivatives highlights advances that improve yields, reduce toxic waste, and lower energy consumption. These methods include:

These green approaches are applicable to the synthesis of substituted oxazoles, including this compound, by adapting the cyclization conditions and precursor selection to minimize hazardous reagents and maximize efficiency.

Detailed Research Findings and Comparative Analysis

Method Starting Material Catalyst/Conditions Yield (%) Advantages Limitations
Cyclization of N-formylalanine esters with solid acid catalyst N-formylalanine esters (including isopropyl) Solid acid catalyst, dehydration cyclization Up to 82 High yield, fewer steps, less waste Specific catalyst optimization needed
Robinson-Gabriel Synthesis Acylamino keto moieties Mineral acids or polyphosphoric acid 50-60 Established method Moderate yield, harsh conditions
Fischer Oxazole Synthesis Cyanohydrins and aromatic aldehydes Dry ether, anhydrous HCl Variable Mild conditions Limited to certain substituents
van Leusen Synthesis Aldehydes and TosMIC Mild basic conditions High One-step, mild TosMIC availability and cost
Bredereck Reaction α-Haloketones and amides Mild, economical Good Efficient and clean Limited substrate scope
Green Methods (Microwave, Ultrasound, Ionic Liquids) Various oxazole precursors Environmentally friendly conditions Improved Reduced toxic waste, energy efficient Requires specialized equipment

Q & A

Q. What are the key steps in synthesizing 4-methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid, and how can purity be ensured?

The synthesis typically involves cyclocondensation of precursors (e.g., β-keto esters or acetoacetate derivatives) with appropriate amines or hydrazines under reflux conditions. For example, ethyl acetoacetate can react with isopropylamine in the presence of a dehydrating agent like acetic acid and sodium acetate to form the oxazole ring . Purity is optimized by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Recrystallization : Use acetic acid/water mixtures to remove by-products .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm the oxazole ring (e.g., protons at δ 6.8–7.2 ppm for oxazole C-H) and substituents (isopropyl group: δ 1.2–1.4 ppm for CH₃) .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1250 cm⁻¹ (C-O of oxazole) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₁NO₃ at m/z 169.0739) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like regioisomers or hydrolyzed intermediates?

  • Temperature control : Maintain reflux at 80–100°C to avoid over-dehydration, which generates side products .
  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity during cyclization .
  • pH adjustment : Sodium acetate buffers (pH 4–5) suppress premature hydrolysis of ester intermediates .
  • In situ monitoring : TLC or HPLC tracks reaction progress to halt at maximal yield (~3–5 hours) .

Q. What computational methods aid in resolving discrepancies between experimental and theoretical data (e.g., bond angles, dipole moments)?

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets model geometry and electronic properties. Compare computed IR/NMR spectra with experimental data to validate structures .
  • Molecular docking : Predict binding affinities if the compound is studied for bioactivity (e.g., enzyme inhibition) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or hydrogen bonding .

Q. What strategies enable functionalization of the oxazole ring to explore structure-activity relationships (SAR)?

  • Carboxylic acid derivatization : Convert to amides via EDC/HOBt coupling with amines .
  • Electrophilic substitution : Introduce halogens (Cl, Br) at the oxazole C4 position using NBS or SOCl₂ .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the isopropyl group .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported in literature?

  • Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) with UV-Vis spectroscopy (λmax ~260 nm for oxazole) .
  • Thermogravimetric analysis (TGA) : Determine decomposition points to distinguish solubility from thermal instability .

Q. What experimental controls are critical when assessing biological activity (e.g., enzyme inhibition)?

  • Negative controls : Use structurally similar but inactive analogs (e.g., methyl ester derivatives) to rule out nonspecific binding .
  • Dose-response curves : IC₅₀ values should be validated across ≥3 independent replicates with p < 0.05 significance .
  • Counter-screening : Test against unrelated enzymes (e.g., kinases vs. proteases) to confirm target specificity .

Methodological Tables

Q. Table 1. Optimization of Synthesis Parameters

ParameterOptimal ConditionEffect on Yield/PurityReference
Temperature100°CMaximizes cyclization rate
SolventAcetic acid/NaOAcSuppresses hydrolysis
Reaction Time4 hoursBalances yield vs. by-products

Q. Table 2. Key Spectroscopic Data

TechniqueObserved SignalStructural AssignmentReference
¹H NMR (DMSO-d₆)δ 1.25 (d, J=6.8 Hz)Isopropyl CH₃
IR (KBr)1695 cm⁻¹Carboxylic acid C=O
HRMSm/z 169.0739 [M+H]⁺Molecular ion confirmation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

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